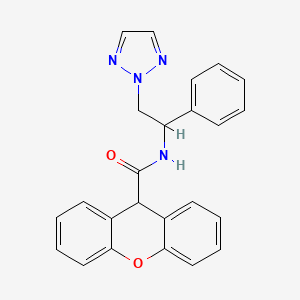

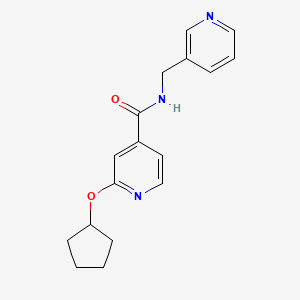

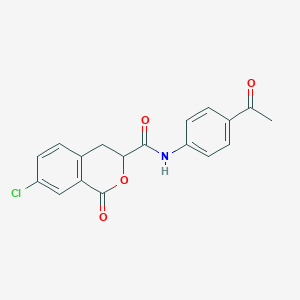

N-(4-acetylphenyl)-7-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex organic molecules like N-(4-acetylphenyl)-7-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide typically involves multi-step organic synthesis, starting from simpler organic compounds. The methodologies might include condensation reactions, cyclization, and functional group transformations. For related compounds, researchers have developed various synthetic routes that involve key steps such as acylation, chlorination, and carboxamide formation (Kondo & Murakami, 2001).

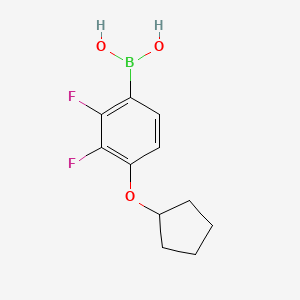

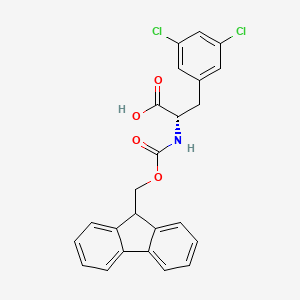

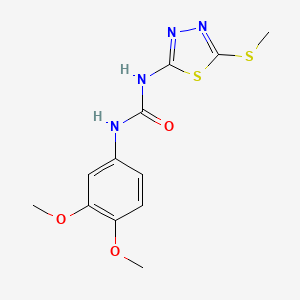

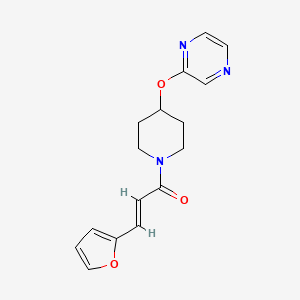

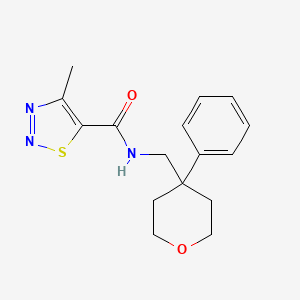

Molecular Structure Analysis

The molecular structure of such compounds is characterized using spectroscopic methods, including NMR (nuclear magnetic resonance), IR (infrared spectroscopy), and mass spectrometry. These techniques allow for the determination of the compound's functional groups, molecular geometry, and electronic structure. Studies on related molecules highlight the importance of structural characterization in understanding the compound's reactivity and physical properties (Issac & Tierney, 1996).

Chemical Reactions and Properties

Chemical reactions involving N-(4-acetylphenyl)-7-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide would depend on its functional groups. The acetyl and carboxamide groups may undergo nucleophilic substitution reactions, while the chloro substituent offers sites for further functionalization. Reactivity studies often explore conditions that affect the compound's stability and reactivity, providing insights into potential chemical transformations (Ashby et al., 1978).

Physical Properties Analysis

The physical properties, including melting point, boiling point, solubility, and crystal structure, are crucial for understanding a compound's behavior in different environments. These properties are determined through experimental measurements and can influence the compound's applications in materials science and chemical synthesis. For instance, solubility in various solvents affects its utility in chemical reactions and formulations (Richaud et al., 2013).

Chemical Properties Analysis

The chemical properties of N-(4-acetylphenyl)-7-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide, such as acidity/basicity, reactivity towards different reagents, and stability under various conditions, are pivotal in its application in synthetic chemistry. Investigating these properties involves studying the compound under various chemical conditions and may include reactions with acids, bases, oxidizing agents, and reducing agents. Such studies inform on the compound's versatility and potential as an intermediate in organic synthesis (Wennberg et al., 2018).

Applications De Recherche Scientifique

Structural Analysis and Synthesis

Crystal Structure and Spectroscopy

The synthesis and structural analysis of closely related compounds, such as N-(4-acetylphenyl)quinoline-3-carboxamide, highlight the precision and methodologies employed in characterizing novel organic compounds. These studies often utilize techniques like FT-IR, NMR, UV-Vis spectroscopy, and X-ray crystallography to elucidate chemical structures and interactions (Efraín Polo-Cuadrado et al., 2021).

Material Science Applications

Polymer Synthesis

Research into the synthesis and characterization of aromatic polyamides and poly(amide-imide)s reveals the potential of incorporating specific functional groups, like the carboxamide, for enhancing polymer properties. These studies demonstrate the relevance of such compounds in creating materials with desirable thermal stability and solubility properties (K. Choi & J. Jung, 2004).

Computational Chemistry and Molecular Modeling

Molecular Dynamics and Theoretical Studies

Investigations involving the detailed theoretical analysis of related compounds, such as the study of N-((4-acetylphenyl)carbamothioyl)pivalamide, incorporate density functional theory (DFT) and molecular docking techniques. These approaches are crucial for understanding the molecular behavior, reactivity, and potential biological interactions of novel compounds (A. Saeed et al., 2022).

Biomedical Research

Anticancer Activity

The synthesis of derivatives like 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives, and their evaluation for anticancer activity, exemplifies the potential therapeutic applications of compounds within this chemical family. Such research underlines the importance of structural modifications to enhance biological efficacy against specific cancer cell lines (A. Atta & E. Abdel‐Latif, 2021).

Propriétés

IUPAC Name |

N-(4-acetylphenyl)-7-chloro-1-oxo-3,4-dihydroisochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO4/c1-10(21)11-3-6-14(7-4-11)20-17(22)16-8-12-2-5-13(19)9-15(12)18(23)24-16/h2-7,9,16H,8H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMXPFMNUCHVHNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2CC3=C(C=C(C=C3)Cl)C(=O)O2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-acetylphenyl)-7-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-{[(4-chloroanilino)carbothioyl]amino}acetate](/img/structure/B2485090.png)

![N-(isoxazol-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2485097.png)

![Benzyl (1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamate](/img/structure/B2485098.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2485100.png)

![5-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2485108.png)